Aletamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

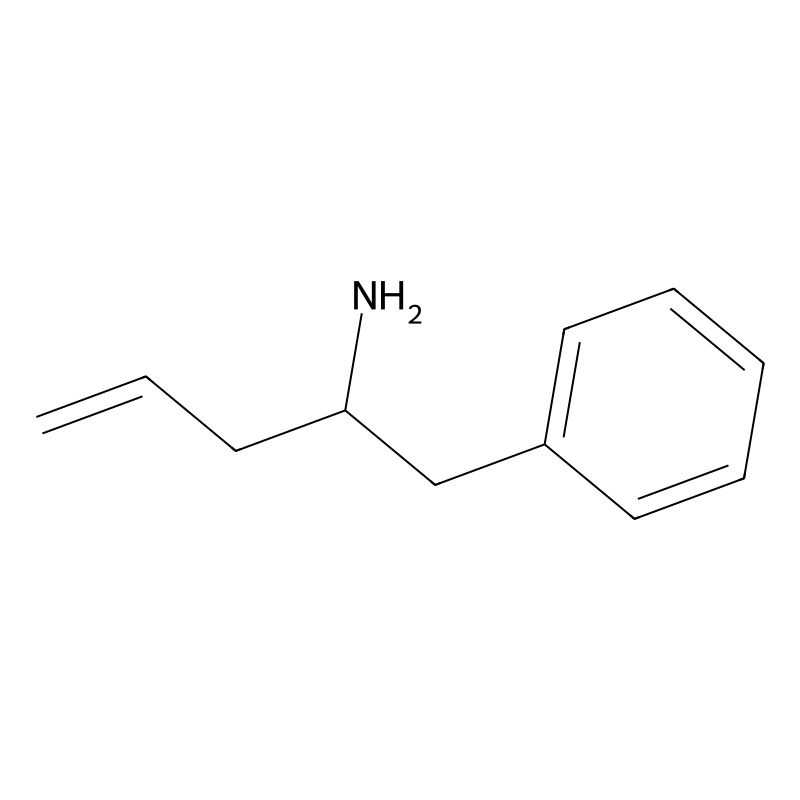

Aletamine, chemically known as α-allylphenethylamine, is an organic compound with the molecular formula C₁₁H₁₅N. It features a phenethylamine backbone substituted with an allyl group at the alpha position. This structural configuration contributes to its unique properties and biological activities. Aletamine is classified under the category of amines and is notable for its potential pharmacological effects.

Moving Forward

If you have additional information about Alaetamine, like its source or context, it might help narrow down the possibilities.

Here are some resources for scientific compound exploration:

- Oxidation: Aletamine can be oxidized to form corresponding ketones or aldehydes, which are important intermediates in organic synthesis.

- Reduction: It can also be reduced to yield secondary or tertiary amines, expanding its utility in synthetic chemistry.

- Reactivity with Acids: Aletamine readily forms salts with acids, such as hydrochloric acid, resulting in aletamine hydrochloride, which is more soluble in water .

Aletamine can be synthesized through several methods, typically involving multi-step organic reactions:

- Starting Materials: The synthesis often begins with commercially available phenethylamines.

- Allylation: The introduction of the allyl group can be achieved using allyl halides in the presence of bases such as sodium bicarbonate or sodium hydroxide.

- Purification: After the reaction, purification steps may include recrystallization or chromatography to isolate pure aletamine .

Aletamine has potential applications in various fields:

- Pharmaceutical Research: Due to its structural similarity to other psychoactive compounds, aletamine may be investigated for potential therapeutic uses in treating mood disorders or as a stimulant.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Interaction studies have been conducted to predict how aletamine interacts with biological targets:

- According to data from the ChEMBL database, several targets have been identified that may interact with aletamine, although specific binding affinities and mechanisms require further investigation .

- These studies help elucidate the pharmacological profile of aletamine and guide future research into its therapeutic potential.

Aletamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phenethylamine | Core structure | Lacks allyl substitution |

| Amphetamine | Similar backbone | Methyl group at beta position |

| Methamphetamine | Similar backbone | Additional methyl group enhances potency |

| 3,4-Methylenedioxymethamphetamine | Similar core structure | Distinct methylenedioxy group provides unique psychoactive effects |

Aletamine's uniqueness lies in its specific allyl substitution at the α-position of the phenethylamine structure, which may influence its biological activity differently compared to these similar compounds.

Aletamine, chemically known as α-allylphenethylamine, possesses the molecular formula C11H15N with a molecular weight of 161.2435 g/mol [1]. This compound is registered under CAS number 4255-23-6 and has the IUPAC Standard InChIKey WQKXQJYCZMWOSD-UHFFFAOYSA-N [1]. The molecular structure indicates a phenethylamine derivative with eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, representing a relatively compact organic molecule within the substituted phenethylamine class [2].

Structural Characteristics

Core Phenethylamine Framework

Aletamine is built upon the fundamental phenethylamine framework, which consists of a benzene ring connected to an ethylamine chain through a two-carbon bridge [3] [4]. The phenethylamine backbone represents one of the most significant structural motifs in medicinal chemistry, serving as the foundation for numerous biologically active compounds including neurotransmitters, hormones, and pharmaceutical agents [3] [5]. This core structure provides the basic scaffold that determines many of the compound's fundamental chemical and biological properties [4].

The phenethylamine framework in Aletamine consists of a phenyl ring (C6H5-) attached to a two-carbon chain terminating in an amine group (-CH2-CH(NH2)-) [3]. This arrangement creates a molecule with both aromatic and aliphatic characteristics, contributing to its unique physicochemical profile [4]. The presence of the aromatic ring system provides π-electron density and influences the compound's electronic properties, while the aliphatic chain and amine group contribute to its basic character and potential for hydrogen bonding [5].

Alpha-Allyl Substitution Pattern

The distinguishing feature of Aletamine is the presence of an allyl group (-CH2-CH=CH2) substituted at the alpha position of the phenethylamine backbone [1] [2]. This substitution pattern places the allyl group directly adjacent to the amine nitrogen, creating what is termed an α-substituted phenethylamine [4]. The allyl group introduces a vinyl moiety into the structure, adding both steric bulk and electronic effects that significantly influence the compound's chemical behavior [6] [7].

The alpha-allyl substitution results in the systematic name α-2-propenylbenzeneethanamine, reflecting the presence of the three-carbon allyl chain attached to the alpha carbon of the phenethylamine core [1]. This structural modification distinguishes Aletamine from simple phenethylamine and other α-substituted derivatives such as amphetamine (α-methylphenethylamine) [4]. The allyl group's unsaturated nature introduces additional chemical reactivity potential through the terminal double bond [6].

Stereochemistry

Aletamine contains a chiral center at the alpha carbon, which is bonded to four different substituents: a hydrogen atom, an amine group, a benzyl group, and an allyl group [1] [2]. This asymmetric carbon atom gives rise to two possible enantiomers: (R)-Aletamine and (S)-Aletamine [7]. The stereochemical configuration at this center is crucial for determining the compound's biological activity and pharmacological properties [8] [9].

The two enantiomers of Aletamine exhibit different three-dimensional arrangements in space, leading to potentially distinct biological activities despite having identical molecular formulas and connectivity [8] [10]. The (R)-enantiomer has been specifically studied and shows dextrorotatory optical activity, as indicated by its (+) designation in the literature [7]. The presence of the allyl group at the alpha position contributes additional steric bulk that may influence the preferred conformations and binding interactions of each enantiomer [11].

Stereochemical considerations are particularly important for Aletamine given its structural similarity to other bioactive phenethylamines where enantiomeric differences can result in dramatically different pharmacological profiles [8] [12]. The chiral center's configuration influences how the molecule interacts with biological targets, potentially affecting binding affinity, selectivity, and metabolic stability [9] [13].

Structural Conformation Analysis

The conformational properties of Aletamine are influenced by several rotatable bonds within its structure, including the C-C bonds in the ethylamine chain and the allyl substituent [14] [15]. The phenyl ring provides a rigid aromatic framework, while the aliphatic portions of the molecule exhibit conformational flexibility [16]. The allyl group can adopt various rotational conformations around the alpha carbon, contributing to the molecule's overall conformational diversity [17].

The preferred conformations of Aletamine are determined by a combination of steric interactions, electronic effects, and intramolecular forces [14] [18]. The allyl group's position relative to the aromatic ring and amine group influences the molecule's overall shape and potential binding interactions [17]. Computational modeling studies on similar α-substituted phenethylamines have shown that the preferred conformations are often governed by the balance between steric hindrance and favorable electronic interactions [18].

The conformational flexibility of the allyl substituent is particularly noteworthy, as the C-C bond rotation can place the terminal vinyl group in various orientations relative to the phenyl ring [16]. This flexibility may contribute to the compound's ability to adopt different binding conformations when interacting with biological targets [17]. The conformational analysis of Aletamine would benefit from detailed computational studies to map the energy landscapes and identify the most stable conformational states [18].

Basic Physicochemical Parameters

Acid-Base Properties (pKa Values)

Aletamine, as a primary amine derivative, exhibits basic properties due to the presence of the amino group [19] [20]. While specific pKa values for Aletamine have not been experimentally determined in the available literature, the compound's acid-base behavior can be estimated based on its structural characteristics and comparison with related compounds [21] [22].

Primary aliphatic amines typically exhibit pKa values in the range of 10.6 to 10.7, while aromatic amines show significantly lower values around 4.2 to 5.1 [19] [20]. The pKa of allylamine, which shares the allyl functional group with Aletamine, has been measured at 9.49 [19]. Based on these reference values and the structural features of Aletamine, the compound's pKa is estimated to fall in the range of 9.0 to 10.0 [23].

The presence of the electron-withdrawing aromatic ring system tends to reduce the basicity of the amine group compared to purely aliphatic amines [20] [22]. However, the allyl substitution at the alpha position may provide some electron-donating character through hyperconjugation effects, partially counteracting the aromatic ring's influence [24]. The precise pKa value would depend on the delicate balance between these competing electronic effects [23].

Lipophilicity (LogP and LogD)

The lipophilicity of Aletamine, characterized by its partition coefficient between octanol and water, is an important parameter that influences its biological activity and pharmacokinetic properties [25] [26]. While experimental LogP values for Aletamine are not available in the current literature, estimates can be made based on structural considerations and comparison with related compounds [27] [28].

The molecular structure of Aletamine, containing both aromatic and aliphatic components, suggests moderate lipophilicity [29]. The benzene ring contributes to the compound's hydrophobic character, while the primary amine group provides polar functionality [25]. The allyl group adds to the overall hydrophobic surface area of the molecule [30].

For drug-like compounds, LogP values are typically desired to be less than 5 according to Lipinski's Rule of Five, with optimal values for oral absorption ranging from 1.35 to 1.8 [28]. Based on the structural features of Aletamine and comparison with similar phenethylamine derivatives, the estimated LogP value is likely to fall in the range of 1.5 to 2.5 [26] [29]. The LogD value, which accounts for ionization at physiological pH, would be lower than the LogP due to the basic nature of the amine group [25].

Ionization Constants

The ionization behavior of Aletamine is primarily governed by the protonation state of its amino group [24] [23]. At physiological pH (approximately 7.4), the compound exists predominantly in its protonated form as the ammonium ion, given that the estimated pKa is significantly higher than the physiological pH [20] [22].

The degree of ionization can be calculated using the Henderson-Hasselbalch equation, which relates the pH, pKa, and the ratio of protonated to unprotonated forms [23]. At pH 7.4 and with an estimated pKa of 9.5, approximately 99% of Aletamine molecules would exist in the protonated state [20]. This high degree of ionization at physiological pH has important implications for the compound's solubility, membrane permeability, and biological activity [24].

The ionization state also influences the compound's interactions with biological targets, as the charged ammonium form may interact differently with receptors and enzymes compared to the neutral amine [31]. The pH-dependent ionization behavior is particularly relevant for understanding the compound's behavior in different biological compartments with varying pH values [23].

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight (g/mol) | 161.2435 |

| CAS Registry Number | 4255-23-6 |

| IUPAC Standard InChIKey | WQKXQJYCZMWOSD-UHFFFAOYSA-N |

| Synonyms | α-Allylphenethylamine; Alfetamine; Benzeneethanamine, α-2-propenyl-; α-2-Propenyl benzeneethanamine |

| Amine Type | Typical pKa Range | Reference Notes |

|---|---|---|

| Primary Aliphatic Amines (RNH2) | 10.6 - 10.7 | Simple alkyl primary amines |

| Secondary Aliphatic Amines (R2NH) | 10.7 - 11.3 | Simple alkyl secondary amines |

| Tertiary Aliphatic Amines (R3N) | 9.8 - 10.8 | Simple alkyl tertiary amines |

| Aromatic Amines (ArNH2) | 4.2 - 5.1 | Aniline derivatives |

| Alpha-Substituted Phenethylamines | 9.0 - 10.0 (estimated) | Based on phenethylamine derivatives |

| Allylamine | 9.49 | Specific measured value |

Based on the available literature data, Aletamine appears to exist as a liquid at room temperature [4] [5]. The compound belongs to the phenethylamine family and exhibits the typical characteristics of substituted aromatic amines. While specific visual appearance data were not available in the comprehensive literature search, the physical state can be inferred from its calculated melting point of 33.5°C (306.65 K), which indicates that the compound remains liquid under standard ambient conditions [4] [5].

The molecular structure of Aletamine features eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, creating a relatively compact organic molecule within the substituted phenethylamine class [1] [2] .

Melting and Boiling Points

Melting Point: Aletamine has a calculated melting point of 306.65 K (33.5°C), based on Joback estimation methods [4] [5]. This relatively low melting point indicates that the compound exists as a liquid under normal room temperature conditions.

Boiling Point: The calculated normal boiling point of Aletamine is 546.53 K (273.4°C) under standard atmospheric pressure [4] [5]. This boiling point value, also derived from Joback computational methods, places the compound within the typical range for substituted phenethylamine derivatives.

The difference between the melting and boiling points (approximately 240°C) indicates a substantial liquid range, which is characteristic of many organic amine compounds. These thermal properties are consistent with the molecular weight and structure of the compound.

Solubility Profile

Aqueous Solubility

Aletamine demonstrates limited water solubility, with a calculated log₁₀ water solubility value of -2.93 mol/L using the Crippen method [4] [5]. This corresponds to a water solubility of approximately 0.12 millimolar, indicating that the compound is sparingly soluble in aqueous solutions. The low aqueous solubility is attributed to the hydrophobic nature of the allyl-substituted phenethylamine structure, where the aromatic ring and alkyl chains contribute to the compound's lipophilic character.

Organic Solvent Solubility

While specific experimental data for Aletamine's solubility in organic solvents were not available in the literature search, the compound's octanol-water partition coefficient (LogP) of 2.133 [4] [5] suggests good solubility in organic solvents. This LogP value indicates moderate to high lipophilicity, suggesting that Aletamine would be readily soluble in:

- Alcohols (methanol, ethanol)

- Aromatic solvents (benzene, toluene)

- Chlorinated solvents (dichloromethane, chloroform)

- Ester solvents (ethyl acetate)

The LogP value of 2.133 places Aletamine in the moderately lipophilic range, making it suitable for extraction and purification using organic solvent systems.

Stability Parameters

The thermodynamic stability of Aletamine can be characterized by several calculated parameters. The compound exhibits an enthalpy of fusion of 18.68 kJ/mol [4] [5], which represents the energy required to convert the solid form to liquid at the melting point. This value is consistent with typical organic compounds of similar molecular weight and structure.

The enthalpy of vaporization is calculated at 51.94 kJ/mol [4] [5], indicating the energy required to convert liquid Aletamine to vapor at its boiling point. This parameter is important for understanding the compound's volatility and evaporation characteristics.

Critical properties provide insight into the compound's behavior under extreme conditions:

- Critical temperature: 768.13 K (495°C) [4] [5]

- Critical pressure: 2966.57 kPa (approximately 29.7 bar) [4] [5]

These critical parameters indicate that Aletamine maintains stability up to moderately high temperatures and pressures, which is relevant for industrial processing and storage considerations.

Crystal Structure Properties

Despite extensive literature searching, specific crystal structure data for Aletamine were not available in the accessible scientific databases. The compound's crystal structure, including space group, unit cell parameters, and molecular packing arrangements, has not been reported in the reviewed literature [6] [7] [8] [9] [10].

The lack of crystallographic data may be attributed to several factors:

- The compound's tendency to exist as a liquid at room temperature (melting point 33.5°C)

- Limited research focus on the solid-state properties of this particular phenethylamine derivative

- Potential difficulties in obtaining suitable single crystals for X-ray diffraction analysis

Without experimental crystal structure data, the solid-state arrangement of Aletamine molecules remains undetermined. Future crystallographic studies would be valuable for understanding the compound's intermolecular interactions, hydrogen bonding patterns, and polymorphic behavior, if any exists.